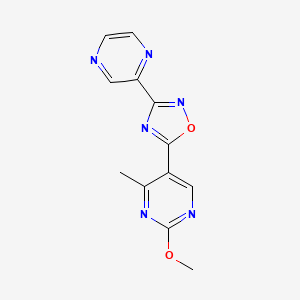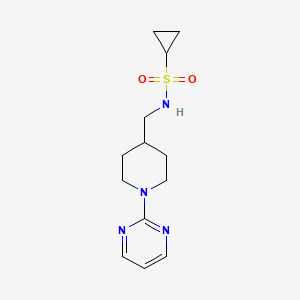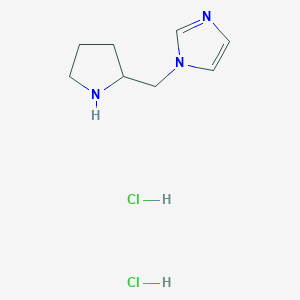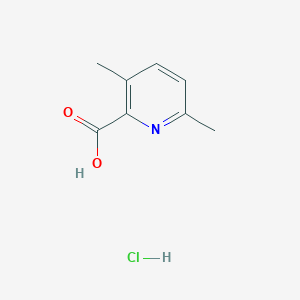
4-Amino-1,1-diethoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-1,1-diethoxybutan-2-ol” is a chemical compound with the CAS Number 98544-97-9 . It is offered by various chemical suppliers for research and development purposes.
Molecular Structure Analysis
The molecular structure of “4-Amino-1,1-diethoxybutan-2-ol” is represented by the InChI code1S/C8H19NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 . This indicates that the compound has a molecular weight of 177.24 .
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis of Amino Acids
4-Amino-1,1-diethoxybutan-2-ol serves as a precursor in the biocatalytic synthesis of chiral amino acids, which are crucial in drug development and the manufacture of industrial products. A study highlights the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This process involves a cyclic cascade combining an aldol reaction with transamination, facilitated by an E. coli-derived class II pyruvate aldolase and S- or R-selective transaminases. The methodology achieved high yields and product concentrations, demonstrating the potential of 4-Amino-1,1-diethoxybutan-2-ol derivatives in synthesizing valuable amino acids for pharmaceutical applications (Hernández et al., 2017).
Biofuel Production
Research into sustainable energy solutions has identified 4-Amino-1,1-diethoxybutan-2-ol derivatives as intermediates in the production of biofuels like 2-methylpropan-1-ol (isobutanol). An engineered metabolic pathway in Escherichia coli, utilizing modified amino acid pathways, demonstrates the conversion of glucose to isobutanol under anaerobic conditions. This pathway, optimized through enzyme engineering to balance cofactor utilization, underscores the compound's role in facilitating renewable energy sources with high yield and productivity (Bastian et al., 2011).
Peptide Synthesis and Drug Development
In the realm of medicinal chemistry, derivatives of 4-Amino-1,1-diethoxybutan-2-ol contribute to the synthesis of complex molecules, including peptides and potential drugs. For instance, stereoselective synthesis of non-symmetric dihydroxyethylene dipeptide isosteres has been reported, using epoxy alcohols derived from L-amino esters, which are essential for developing HIV-protease inhibitors. This synthesis approach highlights the compound's utility in creating novel drug candidates with significant therapeutic potential (Benedetti et al., 1999).
Enzyme Inhibition Studies
4-Amino-1,1-diethoxybutan-2-ol and its derivatives have also been studied for their interaction with enzymes, such as gamma-aminobutyric acid aminotransferase (GABA-T). Research into substituted 4-aminobutanoic acids as substrates and inhibitors of GABA-T provides insights into the design of therapeutic agents targeting neurological disorders. Understanding the compound's interaction with enzymes facilitates the development of drugs with specific inhibitory properties, offering potential treatments for conditions like epilepsy and anxiety (Silverman & Levy, 1981).
Safety and Hazards
“4-Amino-1,1-diethoxybutan-2-ol” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-amino-1,1-diethoxybutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCJTMMMAXOEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CCN)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)
![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)

